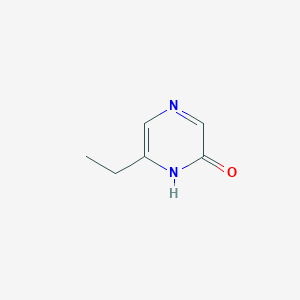

6-Ethyl-pyrazin-2-ol

Description

Contextual Overview of Pyrazinol Derivatives in Heterocyclic Chemistry Research

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, hold a significant position within organic chemistry research due to their widespread occurrence in nature and their diverse applications. These compounds are notably prevalent in natural products and are critically important in the flavor and fragrance industries, contributing characteristic roasted, nutty, and earthy aromas essential to the profiles of many foods and beverages, including coffee and cocoa beilstein-journals.orgresearchgate.netresearchgate.net. Beyond their sensory attributes, pyrazine (B50134) derivatives also exhibit a range of biological activities, making them attractive targets for medicinal chemistry and pharmaceutical research beilstein-journals.orgacs.org. The synthesis of substituted pyrazines and, more specifically, pyrazinols (pyrazines bearing a hydroxyl group), is an active area of heterocyclic chemistry research. This focus is driven by the need for efficient synthetic routes to access these valuable scaffolds, which serve as building blocks for more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science beilstein-journals.orgacs.org.

Table 1.1: Significance and Applications of Pyrazine Derivatives

| Area of Application | Significance/Role | Notes |

| Flavor & Fragrance | Contribute characteristic roasted, nutty, earthy aromas; essential in food/beverage industries | Key aroma compounds in coffee, cocoa, baked goods, and other processed foods beilstein-journals.orgresearchgate.netresearchgate.net. |

| Medicinal Chemistry | Core structure in biologically active compounds; potential pharmaceutical applications | Research into pyrazinone derivatives as kinase inhibitors researchgate.net; pyrazinol derivatives investigated as mitochondrial uncouplers nih.gov. |

| Heterocyclic Chemistry Research | Versatile scaffolds for synthesis; building blocks for complex molecules | Availability of pyrazine fragments can be limited, driving synthetic research and methodology development beilstein-journals.org. |

Academic Significance of 6-Ethyl-pyrazin-2-ol as a Model Pyrazine Scaffold

This compound serves as a representative example of a substituted pyrazinol, embodying the structural features that make this class of compounds academically significant. Substituted pyrazines, including those with hydroxyl functionalities, are recognized as valuable scaffolds in organic synthesis and medicinal chemistry. The presence of specific substituents, such as the ethyl group at the 6-position and the hydroxyl group at the 2-position in this compound, offers distinct sites for chemical modification. This functionalization potential makes it a useful model for exploring new synthetic methodologies, investigating structure-activity relationships, and developing novel chemical entities. Its structure provides a functionalized pyrazine core that can be elaborated through various chemical transformations, contributing to the broader understanding and utility of pyrazine chemistry in research and development.

Historical Development of Pyrazinol Synthesis and Investigation in Scholarly Literature

The synthesis of pyrazinols has evolved significantly over the decades, with early foundational work laying the groundwork for modern approaches. A seminal contribution was made by Reuben G. Jones in 1949, who described a synthesis involving the double condensation of 1,2-dicarbonyl compounds with α-aminoamides, typically mediated by sodium hydroxide (B78521) at low temperatures. While this method remains a significant route to 2-hydroxypyrazines, it is known to present challenges, particularly concerning regioselectivity when using α-ketoaldehydes beilstein-journals.orgd-nb.info.

Earlier investigations also included methods such as Gastaldi's approach from the early 20th century, which involved α-isonitrosoacetone, and the conversion of aminopyrazines to hydroxypyrazines using nitrous acid researchgate.net. These historical methods, while important for their time, often suffered from limitations in scope, yield, or selectivity.

More contemporary synthetic strategies have focused on improving efficiency, sustainability, and versatility. These include cyclization reactions of N-allyl malonamides, often involving diazidation followed by thermal or copper-mediated cyclization, which yield pyrazines bearing ester and hydroxyl groups acs.org. Chemo-enzymatic approaches, leveraging the catalytic power of enzymes like transaminases, have emerged as milder and potentially greener alternatives for synthesizing substituted pyrazines by mediating the amination of α-diketone precursors researchgate.netresearchgate.netnih.gov. Other methods involve the use of iminodiacetonitrile (B147120) derivatives as starting materials d-nb.info or catalyst- and solvent-free reactions, demonstrating a continuous drive towards more efficient and environmentally conscious synthetic protocols researchgate.net.

Table 1.3.1: Key Synthetic Methodologies for Pyrazines/Pyrazinols

| Method | Starting Materials | Key Reagents/Conditions | Yields/Product Types | Citation |

| Reuben G. Jones Synthesis | 1,2-Dicarbonyls and α-aminoamides | NaOH, low temperature, then warming to room temperature; often in methanol. | 2-Hydroxypyrazines; regioselectivity issues can arise. Specific trials reported yields like 85% for a specific condensation beilstein-journals.orgd-nb.info. | beilstein-journals.orgd-nb.info |

| N-Allyl Malonamide Cyclization | N-allyl malonamides | Diazidation followed by thermal or copper-mediated cyclization (e.g., microwave at 140 °C in xylene, or CuI in acetic acid at 120 °C). | Pyrazines with ester and hydroxy groups at 2- and 3-positions; moderate yields acs.org. | acs.org |

| Chemo-enzymatic Synthesis (Transaminase) | α-Diketones and amine donors (e.g., amino esters) | Transaminase (e.g., ATA-113), buffer (e.g., HEPES), co-solvent (e.g., DMSO), controlled temperature. | Substituted pyrazines. Yields for symmetric pyrazines reported as 50-65% researchgate.netresearchgate.net. Specific example yielded 61-62% nih.gov. | researchgate.netresearchgate.netnih.gov |

| Aminopyrazine Diazotization | Aminopyrazines (e.g., 2-amino-3,6-dimethylpyrazine) | Nitrous acid. | Hydroxypyrazines (e.g., 2-hydroxy-3,6-dimethylpyrazine). Yields reported as 30% for hydroxypyrazine and 60% for dimethyl derivative researchgate.net. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-7-4-6(9)8-5/h3-4H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOBSVLKSHIUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599442 | |

| Record name | 6-Ethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143054-84-6 | |

| Record name | 6-Ethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Ethyl Pyrazin 2 Ol and Its Analogues

Chemo- and Regioselective Synthesis Routes to 6-Ethyl-pyrazin-2-ol

Achieving precise control over the placement of functional groups, such as the ethyl and hydroxyl moieties on the pyrazine (B50134) ring, is critical for synthesizing this compound. This requires careful selection of synthetic strategies that favor specific reaction pathways and minimize the formation of unwanted isomers.

Multi-step Organic Transformations and Precursor Utilization

Multi-step organic transformations often involve the sequential assembly of molecular fragments or the modification of existing structures. For pyrazinols like this compound, these routes typically build upon readily available precursors. A common strategy for pyrazinol synthesis involves cyclocondensation reactions. For instance, a representative route to this compound can begin with the reaction of ethylglyoxal with an appropriate nitrogen-containing nucleophile, facilitating the formation of the pyrazine ring with the desired ethyl substituent vulcanchem.com.

More generally, the condensation of α-amino amides with 1,2-dicarbonyl compounds is recognized as a practical approach for synthesizing pyrazinols thieme-connect.de. This method allows for the introduction of various substituents onto the pyrazine core by selecting appropriately functionalized precursors. For example, using glyoxal-d2 can yield deuterium-labeled pyrazinols, while trifluoromethyl-substituted pyrazinols can be synthesized using specific trifluoromethyl-containing diketones thieme-connect.de. The utilization of precursors such as ethylglyoxal, in conjunction with suitable amino compounds, forms the basis for constructing the this compound scaffold through controlled cyclization events.

Heterocyclic Ring Formation Strategies Involving Pyrazine Nucleus

The construction of the pyrazine ring itself can be achieved through several key heterocyclic ring formation strategies. One established method involves the reaction of 1,2-dicarbonyl compounds with 1,2-diamines, a strategy that can be adapted for pyrazine synthesis nih.gov. For pyrazinols, reactions involving hydrazine (B178648) derivatives with dicarbonyl compounds are also prevalent nih.gov.

Another approach involves the dehydrogenative coupling of 2-amino alcohols, which can selectively form functionalized 2,5-substituted pyrazine derivatives. These reactions, catalyzed by transition metals like manganese pincer complexes, liberate water and hydrogen gas as the sole byproducts, aligning with principles of efficient synthesis acs.org. While this specific method is described for pyrazines, adaptations could potentially lead to pyrazinol structures. Furthermore, strategies employing multicomponent reactions, where three or more reactants combine in a single step to form a complex molecule, are increasingly explored for efficient heterocyclic synthesis, offering pathways to functionalized pyrazines researchgate.netorganic-chemistry.org.

Optimization of Reaction Parameters for Yield and Purity Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of synthesized compounds like this compound. This involves systematically adjusting variables such as temperature, reaction time, solvent, catalyst loading, and reactant concentrations.

Studies on related pyrazinol and pyrazole (B372694) syntheses have demonstrated the impact of these parameters. For instance, the use of nano-ZnO as a catalyst in the synthesis of pyrazoles has been reported to yield excellent results (95%) with short reaction times nih.gov. Similarly, the optimization of palladium-catalyzed reactions for furan (B31954) synthesis has highlighted the importance of catalyst choice, solvent, base, and oxidant in achieving high yields (up to 94%) mdpi.com. For pyrano[2,3-c]pyrazoles, optimization studies have explored catalyst amount, solvent type, reaction condition, and time, with catalysts like CuFe₂O₄ showing reusability for up to four reaction runs and contributing to high product yields in one-pot procedures researchgate.net.

High-throughput experimentation and machine learning tools are also emerging as powerful methods for reaction optimization, enabling the rapid screening of numerous conditions to identify optimal parameters for yield and purity enhancement in complex organic syntheses beilstein-journals.orgchemspeed.com.

Elucidation of Molecular Structure and Electronic Properties of 6 Ethyl Pyrazin 2 Ol

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 6-Ethyl-pyrazin-2-ol is critically dependent on a suite of advanced spectroscopic methods. It is important to note that this compound can exist in tautomeric forms, primarily as the -ol form (this compound) and the -one form (6-Ethyl-1H-pyrazin-2-one). Spectroscopic data will reflect the predominant form under the analysis conditions, which for similar pyrazin-2-ol systems is typically the pyrazin-2-one tautomer.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy provides a definitive fingerprint of the functional groups present in a molecule. For this compound, FTIR and Raman spectra are expected to show characteristic bands corresponding to the pyrazine (B50134) ring, the ethyl group, and the hydroxyl/amide functionalities.

Key vibrational modes for the predominant 6-Ethyl-1H-pyrazin-2-one tautomer would include:

N-H Stretching: A broad absorption band in the FTIR spectrum, typically observed in the 3200-3400 cm⁻¹ region, indicative of the amide N-H group.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine ring are expected between 3000-3100 cm⁻¹. Aliphatic C-H stretching from the ethyl group would appear in the 2850-2970 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group is anticipated around 1640-1680 cm⁻¹ in the FTIR spectrum. This is a key indicator of the pyrazinone tautomer.

C=N and C=C Stretching: Vibrations associated with the pyrazine ring's double bonds would produce bands in the 1400-1600 cm⁻¹ region. researchgate.net

Ring Breathing Modes: The pyrazine ring breathing mode, often prominent in the Raman spectrum, is expected near 1000-1050 cm⁻¹. researchgate.netnih.gov

C-H Bending: In-plane and out-of-plane bending vibrations for the ring and ethyl group hydrogens appear in the fingerprint region below 1500 cm⁻¹.

These assignments are made by comparing expected frequencies with data from similar substituted pyrazine and pyrazinone molecules. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide N-H | Stretching | 3200-3400 | Medium-Broad (IR) |

| Aromatic C-H | Stretching | 3000-3100 | Weak-Medium |

| Aliphatic C-H | Stretching | 2850-2970 | Medium |

| Amide C=O | Stretching | 1640-1680 | Strong (IR) |

| Pyrazine Ring | C=N, C=C Stretching | 1400-1600 | Medium-Strong |

| Pyrazine Ring | Ring Breathing | 1000-1050 | Strong (Raman) |

High-Resolution Mass Spectrometry for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high precision. The molecular formula for this compound is C₆H₈N₂O, which corresponds to an exact mass of approximately 124.0637 Da.

Electron ionization (EI) mass spectrometry would likely lead to the following fragmentation patterns:

Molecular Ion (M⁺): A peak at m/z ≈ 124, corresponding to the intact molecule.

Loss of Ethyl Group: A significant fragment resulting from the cleavage of the ethyl group ([M-29]⁺), leading to a peak at m/z ≈ 95.

Loss of CO: Fragmentation of the pyrazinone ring can lead to the loss of carbon monoxide ([M-28]⁺), resulting in a peak at m/z ≈ 96.

Ring Cleavage: Further fragmentation of the heterocyclic ring would produce smaller characteristic ions.

The precise masses of these ions, as determined by HRMS, would confirm the elemental composition of both the parent molecule and its fragments, providing unequivocal evidence for the structure.

| Ion | Formula | Predicted Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₆H₈N₂O | 124.0637 |

| [M-CH₃]⁺ | C₅H₅N₂O | 109.0402 |

| [M-C₂H₅]⁺ | C₄H₃N₂O | 95.0245 |

| [M-CO]⁺ | C₅H₈N₂ | 96.0687 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, Solid-State NMR) for Connectivity and Conformational Analysis

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound (in its pyrazinone form) is expected to show distinct signals. An amide proton (N-H) would likely appear as a broad singlet in the downfield region (δ 10-13 ppm). The two aromatic protons on the pyrazine ring would appear as doublets around δ 6.5-7.5 ppm. The ethyl group would present as a quartet (CH₂) around δ 2.5-2.8 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbonyl carbon (C=O) would be the most downfield, typically >160 ppm. The four carbons of the pyrazine ring would resonate in the aromatic region (δ 120-150 ppm). The CH₂ and CH₃ carbons of the ethyl group would appear in the upfield region, typically around δ 20-30 ppm and δ 10-15 ppm, respectively. nih.govspectrabase.com

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons. ipb.ptnanalysis.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations, which are crucial for confirming the substitution pattern on the pyrazine ring and definitively assigning the positions of the ethyl and hydroxyl/keto groups. ipb.pt

Solid-State NMR (ssNMR): While solution NMR provides data on molecules in motion, ssNMR gives insight into the structure in the solid phase. nih.goviastate.edu For this compound, ¹³C ssNMR could distinguish between different crystalline forms (polymorphs) and provide information on molecular packing and intermolecular interactions, such as hydrogen bonding. acs.orgbohrium.com

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | N-H | 10.0 - 13.0 | - |

| 2 | C=O | - | > 160 |

| 3 | C-H | 6.5 - 7.0 | 120 - 130 |

| 5 | C-H | 7.0 - 7.5 | 130 - 140 |

| 6 | C-Ethyl | - | 145 - 155 |

| Ethyl CH₂ | -CH₂- | 2.5 - 2.8 (quartet) | 20 - 30 |

| Ethyl CH₃ | -CH₃ | 1.2 - 1.4 (triplet) | 10 - 15 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. nih.govspast.org While a specific crystal structure for this compound is not publicly available, analysis of similar pyrazinone derivatives allows for a reliable prediction of its solid-state characteristics. rsc.orgresearchgate.net

It is expected that 6-Ethyl-1H-pyrazin-2-one would crystallize in a centrosymmetric space group. The molecules would likely form hydrogen-bonded dimers via the N-H and C=O groups of the amide functionality, a common motif in such structures. spast.org The pyrazine ring itself would be largely planar, with the ethyl group oriented to minimize steric hindrance with neighboring molecules. iucr.orgnih.gov Key structural parameters like bond lengths, bond angles, and intermolecular distances could be precisely determined, confirming the connectivity and conformation in the solid state.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Theoretical calculations provide deep insights into the electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Energy

Density Functional Theory (DFT), particularly using the B3LYP functional with a basis set like 6-31G*, is a powerful method for modeling the electronic structure of pyrazine derivatives. mostwiedzy.plbohrium.comdergipark.org.trresearchgate.net

Molecular Geometry: DFT calculations can optimize the molecular geometry, predicting bond lengths and angles that are typically in excellent agreement with experimental data from X-ray crystallography.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For pyrazine systems, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π*-orbital. ijfmr.comresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. researchgate.net A larger gap implies higher stability and lower reactivity. For N-heterocycles like pyrazine, the position and nature of substituents significantly modulate this gap. ijfmr.com The ethyl group (an electron-donating group) and the oxo group (an electron-withdrawing group) in 6-Ethyl-pyrazin-2-one would have competing effects on the electronic structure.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include chemical potential, hardness, and the electrophilicity index, which quantify the molecule's tendency to participate in chemical reactions. chemrxiv.orgacs.org

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| E(HOMO) | ~ -6.5 eV | Electron-donating ability |

| E(LUMO) | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Kinetic stability, electronic transitions |

| Dipole Moment | ~ 2-4 D | Molecular polarity |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods are instrumental in predicting the spectroscopic parameters of molecules from first principles, without reliance on empirical data. These computational techniques are crucial for understanding the fundamental properties of a compound. However, a thorough search did not yield any studies that have applied ab initio methods to predict the spectroscopic parameters of this compound. Consequently, no data on its predicted vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, or other spectroscopic constants could be compiled.

Conformational Analysis and Tautomerism Investigations of this compound

The study of conformational isomers and tautomeric forms is fundamental to understanding the chemical behavior and potential biological activity of a molecule. For this compound, this would involve analyzing the different spatial arrangements of its ethyl group and investigating the equilibrium between its keto-enol tautomers (6-ethyl-1H-pyrazin-2-one and this compound).

While the broader class of pyrazinols is known to exhibit tautomerism, specific experimental or computational studies detailing the conformational landscape and the relative stabilities of the tautomers of this compound are not available in the public domain. Research on related heterocyclic systems, such as pyridazinones and pyrazolones, demonstrates the importance of such analyses, but this information cannot be directly extrapolated to this compound with scientific accuracy.

Chemical Reactivity and Derivatization of 6 Ethyl Pyrazin 2 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring, being electron-deficient due to the presence of two nitrogen atoms, is generally less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. However, activating substituents like the hydroxyl group can influence the ring's reactivity and regioselectivity. While specific EAS reactions for 6-Ethyl-pyrazin-2-ol are not extensively detailed in the provided search results, general pyrazine chemistry suggests that EAS, if it occurs, would likely be directed by the activating hydroxyl group. Nitration, for instance, on related pyrazines with activating groups, can introduce nitro groups onto the ring vulcanchem.comdoi.org.

Conversely, pyrazines are more susceptible to nucleophilic aromatic substitution (SNAr), particularly when electron-withdrawing groups are present or when the ring is activated by protonation or quaternization. The chlorine atom in 6-chloropyrazine derivatives, for example, readily undergoes nucleophilic substitution with amines, leading to C-N bond formation nih.govrsc.org. While this compound itself does not possess a leaving group on the ring for direct SNAr, its derivatives or related compounds can participate in such reactions. For instance, nucleophilic substitution reactions are a common strategy for derivatizing pyrazine scaffolds nih.govontosight.aibaranlab.orgevitachem.com.

Functional Group Transformations and Side-Chain Modifications of the Ethyl and Hydroxyl Moieties

The hydroxyl group at the 2-position of this compound is a key reactive site. It can undergo typical hydroxyl group transformations such as etherification and esterification. Importantly, 2-hydroxypyrazines exist in tautomeric equilibrium with their corresponding pyrazin-2(1H)-one forms vulcanchem.commdpi.comgoogle.com. This tautomerism influences their reactivity. For example, alkylation of hydroxypyrazines can lead to both O- and N-alkylated products, often yielding mixtures doi.org. The hydroxyl group can also be activated in acidic conditions to become a better leaving group, facilitating substitution reactions, though this can be complicated by nucleophile protonation libretexts.org.

The ethyl group at the 6-position is a saturated alkyl substituent. While less reactive than the hydroxyl group or the aromatic ring itself, it can potentially undergo reactions such as oxidation or halogenation under specific conditions, though these transformations are not explicitly detailed for this compound in the provided snippets. The ethyl group's primary role in reactivity discussions often relates to its influence on the electronic properties and steric environment of the molecule.

Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity, the preference for a reaction to occur at a specific position within a molecule, is a critical aspect of organic synthesis. In pyrazine chemistry, the position of substituents significantly dictates the outcome of derivatization reactions. For instance, in the synthesis of pyrazoles, the regioselectivity of condensation reactions can be controlled by the nature of the substituents on the starting materials mdpi.combeilstein-journals.org. Similarly, in palladium-catalyzed cross-coupling reactions involving polyhaloheterocycles, the regioselectivity is often determined by the oxidative addition step, influenced by factors like bond dissociation energy and LUMO interactions baranlab.org. While specific regioselectivity data for this compound derivatization is limited in the provided text, general principles of heterocyclic chemistry suggest that directing effects of the ethyl and hydroxyl groups, as well as the inherent electronic distribution of the pyrazine ring, would govern the site of reaction baranlab.orgmdpi.combeilstein-journals.org. Stereoselectivity, concerning the formation of specific stereoisomers, is less commonly discussed for simple pyrazine derivatizations unless chiral centers are introduced or involved in the reaction mechanism.

Synthesis of Pyrazinol-Containing Fused Heterocycles and Polycycles

This compound and related pyrazinols serve as valuable building blocks for the synthesis of more complex fused heterocyclic and polycyclic systems. The pyrazine ring, with its nitrogen atoms and potential for functionalization, can be incorporated into larger molecular architectures through various cyclization and condensation reactions. For example, pyrazine derivatives are utilized in the synthesis of fused systems like imidazo[4,5-d]pyridazines researchgate.net, and related pyrazinones can be precursors to other fused heterocycles . The reactivity of the pyrazine ring and its substituents allows for participation in cascade reactions, cycloadditions, and condensation reactions that lead to the formation of novel polycyclic structures with potential biological activities researchgate.netrsc.orgmsu.edu.

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies directly on this compound are not detailed in the provided snippets, general mechanistic principles for pyrazine and hydroxypyrazine chemistry can be inferred. Electrophilic aromatic substitution on pyrazines typically involves the generation of an electrophile followed by attack on the electron-richer positions of the ring, with subsequent rearomatization savemyexams.commasterorganicchemistry.com. Nucleophilic aromatic substitution often proceeds via addition-elimination mechanisms, where a nucleophile attacks an activated carbon, forming a Meisenheimer complex, followed by the expulsion of a leaving group ontosight.aibaranlab.orgchemguide.co.uk. The tautomerism of the hydroxyl group in 2-hydroxypyrazines can influence reaction pathways, with reactions potentially occurring on either the hydroxyl or the keto form vulcanchem.comdoi.orgmdpi.com. For instance, the condensation reactions leading to pyrazines often involve α-aminocarbonyl compounds and α-dicarbonyls, proceeding through dihydropyrazine (B8608421) intermediates acs.orgresearchgate.netresearchgate.net.

Computational Modeling and Simulation of 6 Ethyl Pyrazin 2 Ol Systems

Molecular Dynamics Simulations of 6-Ethyl-pyrazin-2-ol in Solvent Environments

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational changes, solvation shells, and interactions within a given environment. Simulating this compound in various solvent environments would typically involve setting up a system with the molecule immersed in a chosen solvent (e.g., water, organic solvents) and then solving Newton's equations of motion for all atoms. This allows for the analysis of properties such as the molecule's diffusion coefficients, radial distribution functions (RDFs) describing the arrangement of solvent molecules around it, and its preferred conformations in solution mdpi.com. Such simulations are crucial for understanding how solvent polarity, hydrogen bonding capabilities, and other solvent properties influence the molecule's behavior. However, specific MD simulation studies focusing on this compound in different solvent systems were not identified in the executed searches.

Molecular Docking and Binding Studies with Macromolecular Targets (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically involving a small molecule ligand and a macromolecular target such as a protein biointerfaceresearch.comresearchgate.net. In a non-clinical context, these studies might explore the binding affinity and interaction patterns of this compound with various biomolecules or protein scaffolds to understand fundamental recognition principles or to identify potential interaction sites for further investigation. Docking involves algorithms that search for favorable binding poses within a target's active site and scoring functions that estimate the strength of the interaction. Studies involving molecular docking of this compound with macromolecular targets, outside of direct therapeutic drug development, were not found in the performed searches.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazinol Derivatives (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes correlations between the chemical structure of a series of compounds and their observed biological or physicochemical activity. For pyrazinol derivatives, QSAR studies would involve calculating various molecular descriptors (e.g., electronic, steric, topological properties) for each compound and correlating these descriptors with a specific activity or property. This approach can help in predicting the properties of new, unsynthesized compounds or in understanding which structural features are critical for a particular effect. While QSAR is a powerful tool for exploring structure-property relationships, no specific QSAR studies focusing on this compound or its derivatives, in a non-clinical context, were identified in the conducted literature searches.

Reaction Pathway Analysis using Advanced Computational Chemistry Methods

Advanced computational chemistry methods, such as Density Functional Theory (DFT), are extensively used to investigate reaction mechanisms and pathways scholaris.casmu.edumdpi.com. These methods can accurately calculate the energies of reactants, intermediates, transition states, and products, providing detailed insights into reaction kinetics, thermodynamics, and the precise steps involved in chemical transformations. Analyzing reaction pathways for this compound could involve studying its synthesis, degradation, or potential functional group transformations. Such analyses typically employ methods like the intrinsic reaction coordinate (IRC) to map the minimum energy path between stationary points on the potential energy surface smu.edu. However, specific reaction pathway analyses utilizing advanced computational chemistry methods for this compound were not found in the executed searches.

Compound List

this compound

Analytical Methodologies for Detection and Quantification of 6 Ethyl Pyrazin 2 Ol

Chromatographic Techniques for Separation and Analysis in Complex Matrices

Chromatography is the cornerstone for the analysis of pyrazines, providing the high-resolution separation required to isolate target analytes from intricate sample matrices. nih.govresearchgate.net Both gas and liquid chromatography are widely employed, each offering distinct advantages depending on the analyte's properties and the matrix composition.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely applied technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines. nih.gov The method combines the superior separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

Method development for 6-Ethyl-pyrazin-2-ol typically involves optimizing several key parameters. The choice of the capillary column's stationary phase is critical for achieving separation from isomeric and isobaric interferences. Common stationary phases used for pyrazine (B50134) analysis include non-polar phases like DB-1 and ZB-5MS, as well as polar phases like DB-WAXplus and Carbowax 20M. nih.govnist.gov The temperature program, including initial temperature, ramp rate, and final temperature, is carefully optimized to ensure adequate resolution and reasonable analysis time. nist.gov

For detection, mass spectrometry is operated in either full-scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. In full-scan mode, the mass spectrum of the eluting compound is recorded, which for this compound would show a characteristic fragmentation pattern, including the molecular ion. However, since many positional isomers of alkylpyrazines produce very similar mass spectra, relying on spectral data alone can be insufficient for unambiguous identification. nih.gov To overcome this, Gas Chromatographic Retention Indices (RIs) are often used in conjunction with mass spectral data to confirm the identity of specific isomers. nih.gov

Table 1: Example GC-MS Parameters for Alkylpyrazine Analysis

| Parameter | Setting | Reference |

| Column | DB-WAX (60 m x 0.25 mm) | nist.gov |

| Carrier Gas | Helium | nist.gov |

| Injector Temp. | 250 °C | N/A |

| Oven Program | 60°C (4 min), then 4°C/min to 180°C (30 min) | nist.gov |

| MS Detector | Electron Ionization (EI) | nist.gov |

| Ion Source Temp. | 230 °C | N/A |

| Quadrupole Temp. | 150 °C | N/A |

| Acquisition Mode | Full Scan (m/z 40-400) or SIM | N/A |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

While GC-MS is ideal for volatile pyrazines, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), is highly suitable for analyzing less volatile or thermally labile pyrazinols, especially in liquid samples. nih.gov This technique avoids the high temperatures of GC that could potentially degrade the analyte.

Method development in LC-MS/MS focuses on the selection of an appropriate column, mobile phase composition, and mass spectrometer settings. Reversed-phase columns, such as C18, are commonly used for separating pyrazines. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape and ionization efficiency. nih.gov

Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.gov In this mode, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes matrix interference and allows for accurate quantification at very low levels. nih.gov Optimization of MS parameters includes selecting the precursor and product ions, and adjusting the cone voltage and collision energy for maximum signal intensity. nih.gov

Table 2: Example LC-MS/MS Parameters for Pyrazine Analysis

| Parameter | Setting | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion | [M+H]⁺ for this compound | N/A |

| Product Ion(s) | Specific fragments from collision-induced dissociation | N/A |

| Collision Energy | Optimized for each MRM transition | nih.gov |

Capillary Electrophoresis Applications for Pyrazinols

Capillary electrophoresis (CE) is a powerful separation technique that separates analytes based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of an electric field. wikipedia.orgyoutube.com CE offers several advantages, including extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.com

While specific applications for this compound are not widely documented, the principles of CE suggest its potential for analyzing pyrazinols. In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes are separated based on their different electrophoretic mobilities. nih.gov For neutral or weakly charged compounds like many pyrazinols, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, enabling the separation of neutral analytes.

The development of a CE method for pyrazinols would involve optimizing the background electrolyte (BGE) composition and pH, separation voltage, and injection parameters. Detection is typically performed using UV-Vis spectrophotometry, although coupling CE with mass spectrometry (CE-MS) can provide greater sensitivity and structural information.

Spectrophotometric and Spectrofluorimetric Methods for Quantification

Spectrophotometric methods offer a simpler, faster, and more cost-effective alternative to chromatographic techniques for quantification, although they generally provide lower selectivity. nih.gov These methods are based on the principle that molecules absorb light at specific wavelengths.

Pyrazines and their derivatives exhibit characteristic UV absorption spectra due to π→π* and n→π* electronic transitions. worktribe.com The intense π→π* transition typically occurs around 260-280 nm. worktribe.com A quantitative method for this compound could be developed by measuring its absorbance at its wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentrations. researchgate.netmdpi.com While this approach is straightforward, its application to complex samples can be limited by spectral interference from other matrix components that absorb at similar wavelengths. nih.gov

Spectrofluorimetric methods, which measure the fluorescence emitted by a compound after excitation with light, can offer greater sensitivity and selectivity than absorbance spectrophotometry. If this compound is naturally fluorescent or can be derivatized to form a fluorescent product, a spectrofluorimetric method could be developed for its quantification.

Advanced Sample Preparation Techniques for Various Media (e.g., environmental, food)

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to instrumental analysis. nih.gov The choice of technique depends on the matrix (e.g., solid food, liquid beverage, water sample) and the analyte's chemical properties. nih.gov

Liquid-Liquid Extraction (LLE) : A classic technique where the analyte is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov

Solid-Phase Extraction (SPE) : This method involves passing a liquid sample through a solid sorbent packed in a cartridge. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE is widely used for its efficiency and ability to handle a variety of sample types. nih.gov

Solid-Phase Microextraction (SPME) : A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace above it). Volatile and semi-volatile analytes like pyrazines adsorb to the fiber and are then thermally desorbed directly into the GC injector.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method has become popular for analyzing analytes in complex food matrices. youtube.com It involves an initial extraction with a solvent (typically acetonitrile) followed by partitioning with salts to separate the organic and aqueous layers. A subsequent cleanup step using dispersive SPE (d-SPE) removes major interferences like fats, proteins, and pigments. nih.govyoutube.com

Method Validation and Performance Characteristics (e.g., sensitivity, selectivity, reproducibility)

To ensure that an analytical method is reliable and fit for its intended purpose, it must be thoroughly validated. nih.gov Method validation establishes key performance characteristics through a series of experiments.

Sensitivity : This is typically defined by the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

Selectivity : The method's ability to measure the analyte of interest without interference from other components in the sample matrix. In MS-based methods, selectivity is very high due to the monitoring of specific ion transitions. worktribe.com

Linearity and Range : The concentration range over which the instrumental response is directly proportional to the analyte concentration. This is determined by analyzing a series of standards and performing a linear regression analysis.

Accuracy : The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on samples spiked with a known amount of the analyte. Recoveries are typically expected to be within a range of 80-120%.

Precision (Reproducibility) : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. worktribe.com For trace analysis, RSD values are often required to be below 15-20%.

Environmental and Ecological Relevance of 6 Ethyl Pyrazin 2 Ol

Occurrence and Distribution in Natural Environments (e.g., soil, water, air)

Direct measurements of 6-Ethyl-pyrazin-2-ol in soil, water, or air are scarce. Alkylpyrazines, as a class, are known to be naturally occurring substances that contribute to the aroma of various foods and are formed during cooking processes through Maillard reactions. wikipedia.org Their presence in the environment is likely linked to anthropogenic activities such as the disposal of food waste and wastewater from food processing industries. researchgate.net

While specific data for this compound is lacking, research on other pyrazine (B50134) derivatives suggests that these compounds can be introduced into the environment through various pathways. For instance, studies have detected pyrazines in industrial effluents and wastewater. researchgate.net The volatility of some alkylpyrazines also suggests a potential for their presence in the atmosphere, although their atmospheric lifetimes are generally expected to be short due to reactions with hydroxyl radicals. proquest.com The physicochemical properties of this compound will ultimately govern its partitioning and distribution in different environmental compartments.

Table 1: Potential Environmental Sources and Distribution of this compound (Inferred)

| Environmental Compartment | Potential Sources | Expected Distribution Behavior |

| Soil | Land application of biosolids, landfill leachate, agricultural runoff from lands treated with certain pesticides containing pyrazine structures. | Sorption to soil organic matter is possible for heterocyclic compounds. acs.org The degree of sorption would depend on the compound's specific properties and soil characteristics. |

| Water | Discharge from wastewater treatment plants, industrial effluents (e.g., food and beverage industry), runoff from contaminated sites. | Solubility in water will influence its concentration in aquatic systems. Photodegradation may occur in sunlit surface waters. csbsju.edu |

| Air | Volatilization from contaminated water or soil, emissions from industrial processes where pyrazines are formed or used. | Likely to have a relatively short atmospheric lifetime due to degradation by atmospheric oxidants. proquest.com |

Biotransformation and Abiotic Degradation Pathways in Ecosystems

The biotransformation and abiotic degradation of this compound have not been specifically studied. However, research on the microbial degradation of other alkylpyrazines provides insights into potential pathways.

Biotransformation:

Microorganisms, particularly bacteria, have been shown to degrade pyrazine compounds. nih.govnih.gov The initial step in the aerobic biodegradation of some alkylpyrazines involves hydroxylation of the pyrazine ring. researchgate.net For example, the degradation of 2,3-diethyl-5-methylpyrazine (B150936) by a Mycobacterium species was found to proceed through the formation of 5,6-diethyl-2-hydroxy-3-methylpyrazine, a compound structurally similar to this compound. nih.gov This suggests that this compound could be an intermediate in the microbial degradation of other ethyl-substituted pyrazines. Following hydroxylation, ring cleavage is expected to occur, leading to the formation of smaller, more readily biodegradable molecules. researchgate.netnih.gov

Abiotic Degradation:

Abiotic degradation pathways for this compound are also not well-defined. However, general principles of environmental chemistry for heterocyclic compounds suggest potential mechanisms:

Photodegradation: In aqueous environments, direct and indirect photolysis can be a significant degradation pathway for some nitrogen-containing heterocyclic compounds, such as triazine herbicides. csbsju.edursc.org The presence of photosensitizers in natural waters could enhance the degradation rate.

Hydrolysis: While the pyrazine ring is generally stable, the presence of a hydroxyl group in this compound might influence its susceptibility to hydrolysis under certain pH conditions, although this is likely to be a slow process for the aromatic ring itself. researchgate.net

Oxidation: In the atmosphere, reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many volatile organic compounds, including nitrogen heterocycles. proquest.com

Table 2: Plausible Degradation Pathways for this compound

| Degradation Type | Potential Pathway | Key Reactants/Conditions | Potential Products |

| Biotransformation | Aerobic microbial degradation | Bacteria (e.g., Mycobacterium, Pseudomonas) researchgate.netnih.gov | Ring cleavage products, leading to mineralization (CO2, H2O, NH4+) |

| Abiotic Degradation | Photodegradation | Sunlight (UV radiation) | Photoproducts of lower molecular weight |

| Abiotic Degradation | Atmospheric Oxidation | Hydroxyl radicals (•OH) | Oxidized derivatives, ring-opened products |

Ecological Impact Assessment and Environmental Fate Modeling

A formal ecological impact assessment specifically for this compound is not available in the published literature. To assess the potential ecological risk of a chemical, data on its environmental concentrations (exposure) and its ecotoxicity (effects) are required. Given the lack of both exposure and ecotoxicity data, a quantitative risk assessment cannot be performed.

Ecotoxicity:

There is a significant data gap regarding the ecotoxicity of this compound towards relevant environmental organisms such as algae, invertebrates (e.g., Daphnia), and fish. Studies on other heterocyclic compounds, particularly those used as pharmaceuticals and pesticides, have shown a wide range of toxicities. mdpi.com For instance, the toxicity of atrazine (B1667683) and its metabolites to aquatic organisms has been studied, but it is difficult to extrapolate these findings directly to this compound due to structural differences. nih.gov

Environmental Fate Modeling:

Environmental fate models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the environmental behavior and potential toxicity of chemicals when experimental data is limited. nih.gov These models use the chemical structure of a compound to estimate properties like its persistence, bioaccumulation potential, and toxicity.

For this compound, QSAR models could be employed to estimate key environmental parameters:

Persistence: The half-life in different environmental compartments (soil, water, air) could be estimated based on its chemical structure and susceptibility to various degradation processes.

Bioaccumulation: The octanol-water partition coefficient (log Kow) can be calculated to predict the potential for the compound to accumulate in the fatty tissues of organisms.

Toxicity: Models can predict the acute and chronic toxicity to aquatic organisms.

However, the accuracy of these models depends on the availability of data for structurally similar compounds in the training set of the model. nih.gov Given the limited data on pyrazinols, the predictions for this compound would have a higher degree of uncertainty.

Table 3: Parameters for Environmental Fate Modeling of this compound (Illustrative)

| Parameter | Description | Importance for Ecological Impact Assessment |

| Half-life (DT50) in soil/water | Time taken for 50% of the compound to degrade. | Indicates persistence in the environment. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Measure of the tendency to adsorb to soil and sediment. | Affects mobility and bioavailability. |

| Octanol-Water Partition Coefficient (log Kow) | Indicates the potential for bioaccumulation. | Higher values suggest a greater likelihood of accumulating in organisms. |

| Predicted No-Effect Concentration (PNEC) | The concentration below which adverse effects on ecosystems are not expected. | Used in risk assessment to determine if environmental concentrations pose a threat. |

Potential Applications of 6 Ethyl Pyrazin 2 Ol in Advanced Materials and Catalysis

Incorporation into Functional Polymeric Systems for Enhanced Properties

Nitrogen-containing heterocycles, including pyrazines, can be incorporated into polymeric systems to impart specific functionalities. The aromatic nature of the pyrazine (B50134) ring can contribute to thermal stability and electronic properties within a polymer matrix. While direct incorporation of 6-Ethyl-pyrazin-2-ol into polymers was not detailed in the reviewed literature, related pyrazine derivatives have been explored. For instance, coordination polymers synthesized using pyrazine carboxylic acids have demonstrated potential in applications such as luminescence, conductivity, and metal ion recovery researchgate.net. The ethyl and hydroxyl groups present in this compound could potentially serve as sites for functionalization or polymerization, allowing its integration into polymer backbones or side chains. The hydroxyl group, in particular, offers a reactive handle for esterification, etherification, or other modifications that could facilitate its use as a monomer or cross-linking agent, thereby influencing the final properties of the polymeric material.

Application as a Ligand in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The nitrogen atoms within the pyrazine ring are Lewis basic and can readily coordinate with metal ions, making pyrazine derivatives attractive candidates as ligands in coordination chemistry and catalysis mdpi.comacs.orgekb.eg. The presence of the ethyl group and the hydroxyl group on the pyrazine ring of this compound could influence its steric and electronic properties as a ligand, potentially tuning the reactivity and selectivity of metal complexes. For example, pyrazine-based ligands have been investigated for their role in catalytic transformations such as CO2 hydrogenation acs.org, and other nitrogen heterocycles like pyrazoles are well-established ligands in various catalytic processes researchgate.netnih.gov. The hydroxyl group could also participate in hydrogen bonding or act as an additional coordination site, potentially leading to bidentate or multidentate coordination modes, as seen with other pyrazine derivatives mdpi.com. This versatility suggests that this compound could be explored as a ligand for transition metal catalysts in both homogeneous and heterogeneous systems.

Role as a Chemical Precursor or Building Block in Industrial Synthesis (Non-Pharmaceutical, Non-Food Flavor Focus)

Heterocyclic compounds, including pyrazines, are widely recognized as valuable building blocks and synthetic intermediates in the chemical industry crysdotllc.comsympharma.comcymitquimica.combldpharm.com. This compound, with its distinct functional groups – the aromatic pyrazine core, an ethyl substituent, and a hydroxyl group – offers multiple sites for chemical modification. The pyrazine ring itself can undergo various electrophilic and nucleophilic substitution reactions, while the hydroxyl group can be readily derivatized (e.g., through etherification or esterification). The ethyl group can influence solubility and steric interactions. These features make it a potentially versatile synthon for the construction of more complex molecules used in diverse industrial applications, excluding those in the pharmaceutical or food flavor sectors as per the specified focus.

Development of Advanced Chemical Sensors and Detection Systems

Heterocyclic compounds are frequently employed in the design of advanced chemical sensors due to their ability to interact with analytes and produce detectable signals, often through optical or electrochemical means mdpi.commdpi.commdpi.comresearchgate.netuniv-lorraine.fr. Pyrazines, with their electron-deficient aromatic system and nitrogen heteroatoms, possess properties that are conducive to sensor development. The nitrogen atoms can act as coordination sites for metal ions or as interaction points for specific analytes, potentially leading to changes in fluorescence, absorption, or electrochemical potential mdpi.comresearchgate.net. While specific sensor applications for this compound were not detailed, its structural features suggest it could be investigated for developing chemosensors, possibly by functionalizing the hydroxyl group with signaling moieties or by utilizing the pyrazine ring's coordination capabilities.

Emerging Research Frontiers and Future Directions for 6 Ethyl Pyrazin 2 Ol Studies

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by enabling rapid and accurate prediction of molecular properties. premierscience.comnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design and development of new molecules. mdpi.com For 6-Ethyl-pyrazin-2-ol and its derivatives, AI and ML offer powerful platforms for predictive modeling.

Machine learning algorithms, such as graph neural networks and transformer models, are increasingly used to predict the chemical properties of molecules. astrazeneca.com By training these models on large datasets of known compounds, researchers can predict various parameters for novel this compound derivatives, including their physicochemical properties, potential bioactivities, and synthetic accessibility. This in silico approach significantly reduces the time and cost associated with traditional laboratory screening. premierscience.com

Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational method, is being revitalized with AI. nih.gov For pyrazinol derivatives, QSAR models can establish a mathematical relationship between the chemical structure and a specific activity. By inputting structural data from various this compound analogues, these models can predict the activity of untested compounds, guiding chemists to synthesize the most promising candidates. Molecular docking and dynamics simulations, often enhanced by machine learning, can further elucidate how these molecules interact with biological targets or material interfaces, providing insights that are crucial for rational design. researchgate.netmdpi.com

Table 1: Datasets and Endpoints for AI/ML Predictive Modeling of this compound Derivatives

| Data Type | Input Features | Predicted Endpoints | Potential Application |

|---|---|---|---|

| Molecular Structure | SMILES, InChI, 2D/3D Coordinates | Physicochemical properties (solubility, pKa), Quantum mechanical properties | Lead optimization, formulation development |

| Bioactivity Data | Structural descriptors, Fingerprints | Enzyme inhibition, Receptor binding affinity, Antimicrobial activity | Discovery of new bioactive agents |

| Spectroscopic Data | NMR, IR, Mass Spectra | Structure elucidation, Reaction outcome prediction | Synthesis planning, quality control |

| Reaction Data | Reactants, Reagents, Conditions | Reaction yield, Optimal conditions, Retrosynthesis pathways | Process optimization, sustainable synthesis |

Exploration of Novel Bioactive Scaffolds Derived from this compound (Non-Clinical)

The pyrazole (B372694) and pyrazine (B50134) nuclei are considered "privileged scaffolds" in medicinal chemistry because they are found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.com The this compound structure serves as a valuable starting point for the design of new bioactive molecules for non-clinical applications, such as in agriculture, materials science, or as research tools.

By chemically modifying the core this compound structure, researchers can create libraries of novel compounds. Functionalization at different positions on the pyrazine ring or modification of the ethyl group can lead to derivatives with unique properties. For instance, incorporating the pyrazinol scaffold into larger, more complex molecules could yield compounds with applications as molecular probes or sensors. The coordination chemistry of pyrazine derivatives is also an active field; new ligands based on this compound could be synthesized to form metal complexes with interesting catalytic or magnetic properties. nih.govrsc.org

Research into related heterocyclic compounds has demonstrated a wide array of potential non-clinical bioactivities. Pyrazole derivatives have been investigated for their antibacterial and antifungal activities, which could be relevant for developing new agrochemicals or preservatives. mdpi.comnih.gov Similarly, the electronic properties of pyrazines make them suitable components in organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. tandfonline.com

Table 2: Potential Non-Clinical Applications for Novel Scaffolds Derived from this compound

| Structural Modification | Target Scaffold | Potential Application Area | Rationale |

|---|---|---|---|

| Introduction of chelating groups (e.g., pyridyl, carboxyl) | Metal-Organic Framework (MOF) Linkers | Gas storage, Catalysis, Sensing | Pyrazine rings are effective linkers in coordination polymers and MOFs. researchgate.net |

| Polymerization of vinyl-substituted pyrazinols | Conductive Polymers | Organic Electronics, Antistatic coatings | Heterocyclic polymers can exhibit useful electronic and material properties. |

| Synthesis of pyrazinol-fused ring systems | Fluorescent Probes | Chemical Sensing, Bio-imaging Research | Extended π-conjugated systems often exhibit fluorescence. |

Development of Sustainable and Eco-friendly Synthesis Methodologies

In recent years, there has been a significant push towards "green chemistry" to develop more sustainable and environmentally friendly chemical processes. The synthesis of heterocyclic compounds like this compound is an area where these principles can have a substantial impact. Future research will increasingly focus on methodologies that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. udistrital.edu.co

Traditional synthetic routes to pyrazines can involve harsh reaction conditions and the use of toxic reagents. Modern, sustainable alternatives include the use of biocatalysis, where enzymes or whole microorganisms are used to perform chemical transformations with high specificity and under mild conditions. researchgate.net For example, aminotransferases could potentially be employed for the synthesis of pyrazine precursors. Another approach is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and minimizing waste. nih.gov

The use of alternative energy sources, such as microwave irradiation, can dramatically shorten reaction times and improve yields. nih.gov Furthermore, replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. The development of catalytic methods, particularly those using earth-abundant metals, is also a key goal in the sustainable synthesis of pyrazinols.

Table 3: Comparison of Traditional vs. Sustainable Synthesis Approaches for Pyrazinols

| Synthesis Parameter | Traditional Method | Sustainable/Green Method | Advantages of Green Method |

|---|---|---|---|

| Solvents | Chlorinated hydrocarbons, DMF, DMSO | Water, Ethanol, Ionic Liquids, Supercritical CO₂ | Reduced toxicity and environmental pollution. |

| Catalysts | Stoichiometric reagents, Heavy metals | Biocatalysts (enzymes), Heterogeneous catalysts, Earth-abundant metal catalysts | High selectivity, milder conditions, reusability, lower toxicity. |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasound, Photochemistry | Faster reaction rates, lower energy consumption. |

| Reaction Design | Multi-step synthesis with intermediate isolation | Multicomponent reactions (MCRs), One-pot synthesis, Flow chemistry | Higher atom economy, reduced waste, improved efficiency and safety. |

| Starting Materials | Petroleum-derived feedstocks | Bio-based starting materials (e.g., from amino acids) | Use of renewable resources, reduced carbon footprint. nih.gov |

Interdisciplinary Research Opportunities for Pyrazinol Chemistry

The versatile nature of the pyrazine ring creates numerous opportunities for interdisciplinary research, bridging chemistry with materials science, biology, and engineering. The future of pyrazinol chemistry will likely be characterized by collaborations that leverage expertise from multiple fields to unlock new applications and fundamental understanding.

In materials science , pyrazine derivatives are used as building blocks for functional materials. Their ability to act as ligands for metal ions makes them ideal for constructing metal-organic frameworks (MOFs), which have applications in gas separation, storage, and catalysis. researchgate.net Collaborations between synthetic chemists and materials scientists could lead to the design of novel this compound-based MOFs with tailored pore sizes and functionalities.

In the field of supramolecular chemistry , the hydrogen bonding capabilities and aromatic stacking potential of the pyrazinol ring can be exploited to create self-assembling systems. These systems could form gels, liquid crystals, or other complex architectures with emergent properties. Understanding these non-covalent interactions, often with the aid of computational chemists, is key to designing these advanced materials.

Furthermore, the intersection of pyrazinol chemistry with biotechnology presents exciting possibilities. The use of enzymatic and microbial methods for the synthesis of pyrazines is a prime example of this synergy. researchgate.net Future work could involve engineering metabolic pathways in microorganisms to produce this compound or its derivatives from renewable feedstocks, representing a truly green and sustainable manufacturing platform.

Table 4: Interdisciplinary Fields and Potential Research Areas for this compound

| Interdisciplinary Field | Key Collaborators | Potential Research Focus | Expected Outcome |

|---|---|---|---|

| Materials Science | Solid-State Chemists, Physicists | Design of pyrazinol-based Metal-Organic Frameworks (MOFs) and coordination polymers. | New materials for gas storage, catalysis, or molecular sensing. researchgate.net |

| Computational Chemistry | Theoretical Chemists, Data Scientists | In silico prediction of electronic, optical, and material properties of pyrazinol derivatives. | Rational design of functional molecules and accelerated discovery. researchgate.net |

| Biotechnology | Bioengineers, Microbiologists | Development of fermentation or enzymatic processes for pyrazinol synthesis. | Sustainable and bio-based production routes for pyrazines. researchgate.net |

| Supramolecular Chemistry | Physical Organic Chemists | Investigation of self-assembly and host-guest chemistry involving the pyrazinol scaffold. | Creation of smart materials, gels, and molecular capsules. |

| Agrochemical Science | Plant Scientists, Entomologists | Screening of novel pyrazinol derivatives for herbicidal or insecticidal activity. | Development of new agents for crop protection. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Ethyl-pyrazin-2-ol, and what are the critical parameters to control during synthesis?

- Methodological Answer : A robust approach involves refluxing precursors in ethanol or methanol, as these solvents optimize nucleophilic substitution and cyclization reactions. For example, hydrazine derivatives can react with ethylcarboxylate intermediates under controlled temperatures (78°C) to form pyrazine cores . Critical parameters include solvent polarity, reaction time, and stoichiometric ratios of reagents. Post-synthesis purification via flash column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is essential to isolate high-purity products .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethyl and hydroxyl substituents on the pyrazine ring. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (using SHELX software for refinement) resolves stereochemical uncertainties . For instance, coupling constants in ¹H NMR can distinguish between regioisomers, and crystallographic data from SHELXL refinement can confirm bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying solvent and temperature conditions?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. For example, ethanol reflux at 78°C maximizes yields in pyrazine synthesis due to its balanced polarity and boiling point . Alternative solvents like DMF or acetonitrile can be tested for solubility improvements. Kinetic studies (e.g., varying reaction times from 2–12 hours) paired with HPLC monitoring can identify ideal conditions .

Q. What strategies are recommended for resolving contradictions in crystallographic data analysis for pyrazine derivatives like this compound?

- Methodological Answer : Contradictions in crystallographic data (e.g., disordered atoms or twinning) require iterative refinement using SHELX suites. The

SHELXLprogram allows for anisotropic displacement parameter adjustments and hydrogen bonding network validation . For ambiguous electron density regions, DFT-based charge density analysis or complementary spectroscopic data (e.g., IR for functional groups) can resolve conflicts .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous pyrazine derivatives, use PPE (gloves, goggles), fume hoods for ventilation, and spill kits with inert absorbents. Acute toxicity risks (Category 4 for oral/dermal/inhalation) necessitate emergency protocols, including immediate decontamination and medical consultation if exposed .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites on the pyrazine ring. Molecular dynamics simulations assess stability under thermal stress, while QSAR models correlate substituent effects (e.g., ethyl vs. methyl groups) with biological activity . Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures, enhances accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.